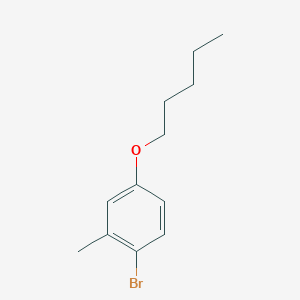
4-Bromo-3'-chloro-4'-fluorobenzhydrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3’-chloro-4’-fluorobenzhydrol is an organic compound that belongs to the class of halogenated benzhydrols. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzhydrol structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’-chloro-4’-fluorobenzhydrol typically involves the halogenation of benzhydrol derivatives. One common method is the bromination of 3’-chloro-4’-fluorobenzhydrol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-3’-chloro-4’-fluorobenzhydrol may involve a multi-step process starting from readily available precursors. The process includes halogenation, purification, and crystallization steps to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’-chloro-4’-fluorobenzhydrol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group in the benzhydrol structure can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the hydroxyl group to a different functional group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-Bromo-3’-chloro-4’-fluorobenzophenone, while reduction can produce 4-Bromo-3’-chloro-4’-fluorotoluene .
Scientific Research Applications
4-Bromo-3’-chloro-4’-fluorobenzhydrol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-3’-chloro-4’-fluorobenzhydrol involves its interaction with molecular targets through its functional groups. The halogen atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules. The specific pathways involved depend on the context of its use, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-3-fluorobenzene: Similar in structure but lacks the hydroxyl group.
4-Bromo-3-chlorobenzotrifluoride: Contains a trifluoromethyl group instead of a hydroxyl group.
4-Bromo-3-fluorobenzaldehyde: Contains an aldehyde group instead of a hydroxyl group
Uniqueness
4-Bromo-3’-chloro-4’-fluorobenzhydrol is unique due to the presence of multiple halogen atoms and a hydroxyl group, which provides a versatile platform for various chemical modifications. This makes it valuable in synthetic chemistry and research applications where specific functional groups are required .
Properties
IUPAC Name |
(4-bromophenyl)-(3-chloro-4-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-4-1-8(2-5-10)13(17)9-3-6-12(16)11(15)7-9/h1-7,13,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQQNRRVDRRQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)Cl)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B7977377.png)




